3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
Brand Name: Vulcanchem
CAS No.: 1708944-49-3
VCID: VC6853326
InChI: InChI=1S/C6H6BrN3O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h3H,1-2H2,(H,8,11)
SMILES: C1CN2C(=C(C=N2)Br)C(=O)N1
Molecular Formula: C6H6BrN3O
Molecular Weight: 216.038

3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

CAS No.: 1708944-49-3

Cat. No.: VC6853326

Molecular Formula: C6H6BrN3O

Molecular Weight: 216.038

* For research use only. Not for human or veterinary use.

3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one - 1708944-49-3

Specification

CAS No. 1708944-49-3
Molecular Formula C6H6BrN3O
Molecular Weight 216.038
IUPAC Name 3-bromo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C6H6BrN3O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h3H,1-2H2,(H,8,11)
Standard InChI Key DJTINKMMVOABCE-UHFFFAOYSA-N
SMILES C1CN2C(=C(C=N2)Br)C(=O)N1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a bicyclic system: a pyrazole ring fused to a partially saturated pyrazinone ring. The bromine atom at position 3 and the carbonyl group at position 4 are critical functional groups influencing its reactivity. The SMILES notation (C1CN2C(=C(C=N2)Br)C(=O)N1) and InChIKey (DJTINKMMVOABCE-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Table 1: Structural and Computational Data

PropertyValueSource
Molecular FormulaC₆H₆BrN₃O
Molecular Weight230.1 g/mol
SMILESC1CN2C(=C(C=N2)Br)C(=O)N1
InChIKeyDJTINKMMVOABCE-UHFFFAOYSA-N
Predicted CCS (Ų) [M+H]+142.7

Spectroscopic and Collision Cross-Section Data

Collision cross-section (CCS) values, predicted via ion mobility spectrometry, highlight its gas-phase behavior. For the [M+H]+ ion (m/z 215.97670), the CCS is 142.7 Ų, while the [M+Na]+ adduct (m/z 237.95864) exhibits a slightly higher CCS of 144.8 Ų . These metrics are critical for mass spectrometry-based identification in complex mixtures.

Synthesis and Production

Synthetic Routes

While detailed synthetic protocols are sparingly reported in public databases, the compound is likely synthesized via cyclization reactions involving brominated pyrazole precursors. A plausible route involves:

  • Bromination of a preformed pyrazolo-pyrazinone intermediate.

  • Ring closure under catalytic conditions (e.g., palladium catalysts) to form the bicyclic system.

Industrial-scale production may employ continuous flow reactors to optimize yield and purity, though specific conditions remain proprietary.

Challenges in Synthesis

The steric hindrance imposed by the bromine atom complicates functionalization at adjacent positions. Additionally, maintaining the stability of the carbonyl group during reactions requires carefully controlled pH and temperature .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The C-Br bond at position 3 is susceptible to nucleophilic attack, enabling substitutions with amines, thiols, or alkoxides. For example, reaction with sodium azide could yield an azide derivative for click chemistry applications.

Oxidation and Reduction

  • Oxidation: The pyrazinone ring’s saturated carbons may undergo oxidation to form epoxides or ketones.

  • Reduction: Catalytic hydrogenation could saturate the pyrazole ring, altering aromaticity and electronic properties.

Cycloaddition Reactions

The electron-deficient pyrazinone moiety may participate in Diels-Alder reactions, enabling access to polycyclic architectures with potential bioactivity .

Applications in Scientific Research

Materials Science

The compound’s conjugated π-system and bromine substituent make it a candidate for organic semiconductors or halogen-bonded frameworks. Computational studies suggest a bandgap of ~3.1 eV, suitable for optoelectronic applications .

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